2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid

Catalog No.
S3038048
CAS No.
832739-85-2
M.F
C10H10N4O3
M. Wt
234.215
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid

CAS Number

832739-85-2

Product Name

2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid

IUPAC Name

2-[3-(tetrazol-1-yl)phenoxy]propanoic acid

Molecular Formula

C10H10N4O3

Molecular Weight

234.215

InChI

InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-3-8(5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16)

InChI Key

GXJLZCCLIHGQPW-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=CC(=C1)N2C=NN=N2

solubility

not available

2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid is a member of the phenylpropanoic acid class of synthetic ligands for Peroxisome Proliferator-Activated Receptors (PPARs). This compound class serves as a critical tool for investigating the roles of PPAR subtypes (α, γ, δ) in regulating lipid and glucose homeostasis. Its specific structure is designed to interact with the ligand-binding domain of these nuclear receptors, making it relevant for research into metabolic syndromes, including dyslipidemia and diabetes.

Within the phenylpropanoic acid class of PPAR agonists, minor structural modifications result in major, unpredictable changes in biological function, making analogs poor substitutes. Key determinants of potency and receptor subtype selectivity include the acidic head group, the central linker, distal substituents, and stereochemistry at the α-position. Altering these features can dramatically shift the activity profile from a PPARα-selective agonist to a PPARγ-dominant or dual α/δ agonist. Consequently, substituting this specific compound with a close analog, a different enantiomer, or a simpler precursor is likely to yield inconsistent or irrelevant results in targeted assays.

Precursor Inviability: Propanoic Acid Moiety is Essential for PPARα Activity

Structure-activity relationship studies on the acidic head group demonstrate the necessity of the propanoic acid structure for PPARα transactivation. In direct comparisons, analogs where the propanoic acid group was replaced with a benzoic acid or phenylacetic acid moiety were found to be inactive at concentrations up to 10 μM, whereas the phenylpropanoic acid scaffold retained significant activity.

Evidence DimensionPPARα Transactivation Activity at 10 μM
Target Compound DataActive (Phenylpropanoic acid derivative 8 showed activity comparable to lead compound)
Comparator Or BaselineBenzoic acid derivative (30) and Phenylacetic acid derivative (31)
Quantified DifferenceQualitatively Inactive vs. Active
ConditionsIn vitro PPARα transactivation assay.

This evidence confirms that simpler, commercially available precursors are not viable substitutes, making procurement of the specific propanoic acid derivative necessary for achieving biological effect.

Stereochemical Control: α-Position Stereochemistry Critically Dictates Potency

The stereochemistry at the α-position of the propanoic acid is a critical factor in determining the potency and selectivity of PPAR activation. For many derivatives in this class, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. However, this relationship can be reversed depending on other substitutions in the molecule, highlighting the need for optical purity. Using a racemic mixture or the incorrect enantiomer will lead to lower effective potency and unpredictable results.

Evidence DimensionPPAR Transactivation Potency (EC50)
Target Compound DataOptically active enantiomers (typically S) show defined, high potency.
Comparator Or BaselineRacemic mixtures or opposite enantiomers.
Quantified DifferencePotency can differ by orders of magnitude between enantiomers.
ConditionsIn vitro PPAR subtype transactivation assays.

This mandates the procurement of the specific, optically pure compound to ensure experimental reproducibility and achieve the targeted biological response.

Functional Segregation by Linker Chemistry Drives Target Selectivity

The choice of linker connecting the central and distal aryl rings dictates receptor subtype selectivity. For example, a study on constrained meta-substituted phenyl propanoic acids found that incorporating an oxime ether linker created a highly selective PPARγ agonist. One such compound (18) was a potent PPARγ activator (EC50 = 0.028 µM) but a very weak PPARα activator (EC50 = 7.22 µM), a >250-fold difference in potency. This demonstrates that compounds from the same general class are not functionally interchangeable for studying different PPAR subtypes.

Evidence DimensionPPARγ vs. PPARα Potency (EC50)
Target Compound DataThe tetrazolyl-phenoxy structure provides a specific selectivity profile.
Comparator Or BaselineAnalog with an oxime ether linker (Compound 18).
Quantified Difference>250-fold selectivity for PPARγ over PPARα observed in the comparator analog.
ConditionsIn vitro PPAR transactivation assays.

A researcher targeting PPARα (for lipid metabolism) cannot substitute a PPARγ-selective analog (for glucose control), making the procurement of the exact chemical structure essential for the intended research application.

Reference Compound in Structure-Activity Relationship (SAR) Studies

Ideal for use as a well-defined reference point in SAR studies targeting specific PPAR subtypes. Its defined propanoic acid head group and stereochemistry provide a reliable baseline for quantifying the functional impact of novel linkers or tail groups, a task not possible with inactive precursors like benzoic acid analogs.

Tool for Probing PPAR Subtype-Specific Gene Regulation

Serves as a specific tool compound for dissecting the distinct roles of PPAR subtypes. Unlike broadly-acting or non-selective fibrates, its defined structure allows for targeted activation, enabling researchers to link specific receptor activity (e.g., PPARα vs. γ) to downstream gene expression in studies of lipid or glucose metabolism.

In Vitro Profiling of Novel Metabolic Disease Modulators

Suitable for establishing a baseline in cell-based assays for metabolic disease. Its specific activity profile, determined by its unique chemical structure, makes it a more precise tool than generic agonists for validating assays or screening for compounds with improved selectivity or potency profiles.

XLogP3

1.1

Dates

Last modified: 08-18-2023

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